molecular formula C13H15ClN4 B1379464 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride CAS No. 1797731-13-5

3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

Cat. No. B1379464
CAS RN: 1797731-13-5
M. Wt: 262.74 g/mol
InChI Key: OPKKVPJQGZRMOJ-UHFFFAOYSA-N
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Description

“3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1797731-13-5 . It has a molecular weight of 262.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H . This indicates that the compound contains a pyrazole ring attached to a benzonitrile group, with a propyl group and an amino group also attached to the pyrazole ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds like pyrazolines and their derivatives plays a crucial role in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes from a wide range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020). This indicates the potential application of "3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" in dye synthesis and heterocyclic compound development.

Role in Pharmaceutical Chemistry

Quinoxalines, similar in structure to pyrazoles, are utilized as pharmaceuticals and antibiotics, indicating the significance of pyrazole derivatives in medical research for developing therapeutic agents. This suggests potential applications of the compound for pharmaceutical development (Pareek & Kishor, 2015).

Biological Activities and Pharmacological Applications

Pyrazoline derivatives exhibit a wide range of biological activities, including anticancer properties. Research into pyrazoline derivatives has been a fascinating area, indicating potential applications of "3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" in developing new anticancer agents (Ray et al., 2022).

Environmental and Bioremediation Applications

The ability of certain microbes to hydrolyze nitrile compounds, including those similar to the compound , suggests its potential use in environmental protection and bioremediation efforts to eliminate toxic compounds (Sulistinah & Riffiani, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-amino-5-propylpyrazol-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKKVPJQGZRMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Reactant of Route 2
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Reactant of Route 3
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Reactant of Route 4
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Reactant of Route 5
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Reactant of Route 6
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

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